molecular formula C8H9N3O B1384361 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 1057670-30-0

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No. B1384361
M. Wt: 163.18 g/mol
InChI Key: OGHJXPFJKXUWDP-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines . These compounds are characterized by a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are known for their significant and diverse biological and pharmacological activities .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A recent study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .


Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is characterized by a pyrazole ring fused to a pyridine ring . The exact structure can be found in chemical databases or literature .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been found to exhibit significant inhibitory activity in certain chemical reactions . For example, some compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to the control drug sorafenib .

Scientific Research Applications

Chemical Structure and Synthesis

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is part of the pyrazolo[3,4-b]pyridine family, a group of heterocyclic compounds known for their diverse chemical structures and properties. The synthesis of these compounds often involves the reaction of 5-aminopyrazoles with various derivatives, leading to the formation of novel pyrazolo[3,4-b]pyridines. Quiroga et al. (1998) described the synthesis of new pyrazolo[3,4-b]pyridines by reacting 5-amino-1-aryl-3-methylpyrazoles with β-dimemylaminopropiophenones in pyridine (Quiroga et al., 1998).

Biomedical Applications

A significant area of research for pyrazolo[3,4-b]pyridines involves their biomedical applications. Donaire-Arias et al. (2022) conducted a review that covers the synthetic methods used for their synthesis and the diverse biomedical applications of such compounds (Donaire-Arias et al., 2022).

Synthetic Methodologies and Derivatives

The synthesis of derivatives of pyrazolo[3,4-b]pyridines is an active area of research. For instance, the synthesis and NMR analysis of several derivatives, including 4-(aryl)amino-5-carboethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridines, have been described by de Mello et al. (1999), showcasing the diversity and complexity of these compounds (de Mello et al., 1999).

Advances in Chemistry

Recent advances in the chemistry of related compounds, such as 4,6-dimethyl-3-amino-3H-pyrazolo[3,4-b]pyridine, have been documented, highlighting their synthesis, reactions, and biological activity. El‐Bana et al. (2020) provided an inclusive survey of these advancements, reflecting the ongoing interest and development in this field (El‐Bana et al., 2020).

Pharmaceutical Research

In pharmaceutical research, pyrazolo[3,4-b]pyridines and their derivatives have been investigated for their potential use in various treatments. For instance, Crenshaw et al. (1976) reported the synthesis and interferon-inducing activities of various derivatives, indicating their potential in immunological applications (Crenshaw et al., 1976).

Future Directions

The future directions in the research of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine . More studies are needed to fully understand their mechanisms of action and to optimize their properties for specific applications.

properties

IUPAC Name

1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-7-6(12)3-4-9-8(7)11(2)10-5/h3-4H,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHJXPFJKXUWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

CAS RN

1057670-30-0
Record name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Lengyel, G Sipos, T Sipocz, T Vago… - … Process Research & …, 2015 - ACS Publications
In the present paper we report the synthesis of condensed pyrimidone heterocycles (including novel ones) prepared by the Gould–Jacobs reaction using an in-house-built vacuum-to-…
Number of citations: 20 pubs.acs.org

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